molecular formula C12H16F3N B1385272 N-(2,2-dimethylpropyl)-3-(trifluoromethyl)aniline CAS No. 887590-46-7

N-(2,2-dimethylpropyl)-3-(trifluoromethyl)aniline

Cat. No.: B1385272
CAS No.: 887590-46-7
M. Wt: 231.26 g/mol
InChI Key: BAQHZTYHDQQGIR-UHFFFAOYSA-N
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Description

N-(2,2-dimethylpropyl)-3-(trifluoromethyl)aniline (CAS 887590-46-7) is a specialized aniline derivative of significant interest in modern organic and medicinal chemistry research. Its molecular structure, which incorporates a 3-(trifluoromethyl)aniline moiety linked to a 2,2-dimethylpropyl (neopentyl) group, makes it a valuable building block for the synthesis of more complex molecules. The core research value of this compound stems from the strategic incorporation of the trifluoromethyl (CF₃) group. In drug discovery, the CF₃ group is a key pharmacophore used to fine-tune the properties of potential therapeutic molecules, including their metabolic stability, lipophilicity, and overall binding affinity to biological targets . The neopentyl group adds steric bulk, which can be exploited to influence the compound's conformation and interaction with enzymes or receptors. This aniline derivative serves as a crucial intermediate in the synthesis of elaborate N-trifluoroalkyl anilines, a class of compounds explored for their biological activity . Such structures are particularly relevant in the development of type 2 protein kinase inhibitors for targeted cancer therapy . The 3-(trifluoromethyl)aniline component is a common feature in several approved kinase inhibitors, such as nilotinib and sorafenib, where it facilitates key hydrogen bonding in the allosteric pocket of the target enzyme . Researchers can utilize this compound to develop novel inhibitors, potentially targeting a range of cancer-related kinases like the Vascular Endothelial Growth Factor Receptor (VEGFR) . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the material with appropriate personal protective equipment, as aniline derivatives can be hazardous and may cause skin and eye irritation.

Properties

IUPAC Name

N-(2,2-dimethylpropyl)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N/c1-11(2,3)8-16-10-6-4-5-9(7-10)12(13,14)15/h4-7,16H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQHZTYHDQQGIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651277
Record name N-(2,2-Dimethylpropyl)-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887590-46-7
Record name N-(2,2-Dimethylpropyl)-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting from Benzotrichlorides

The classical route for trifluoromethylaniline derivatives involves the use of benzotrichlorides as raw materials. This process typically entails:

  • Fluorination of benzotrichlorides to introduce the trifluoromethyl group, often via electrophilic or nucleophilic substitution reactions.
  • Amination steps where amino groups are introduced through nucleophilic substitution or reductive amination, followed by purification.

Limitations:

  • Requires harsh reaction conditions.
  • Multiple steps with low overall yields.
  • Difficult to control regioselectivity, especially for complex substitution patterns.

Halogenation and Nucleophilic Substitution

Another conventional method involves halogenation of aromatic compounds followed by nucleophilic substitution with amino groups. This approach often uses chlorination or bromination, then substitution with ammonia or amines.

Limitations:

  • Limited scope for introducing specific substituents like 2,2-dimethylpropyl.
  • Often involves toxic reagents and environmentally unfriendly conditions.

Modern Synthetic Strategies

Multi-Component Coupling and Photocatalytic Amination

Recent advances have introduced multicomponent reactions employing metallaphotoredox catalysis, notably:

Key Research Findings:

  • A four-component amination process has been developed, involving nitroarenes, tertiary alkylamines, redox-active esters, and trifluoropropene.
  • This method allows the synthesis of complex N-trifluoroalkyl anilines with high regioselectivity and functional group tolerance.
  • The process yields compounds like N-(2,2-dimethylpropyl)-3-(trifluoromethyl)aniline with yields up to 76%.

Reaction Conditions:

  • Catalysts: Nickel salts and iridium or other photoredox catalysts.
  • Reagents: Nitroarenes, tertiary alkylamines, trifluoropropene, and redox-active esters.
  • Solvents: Acetonitrile or dichloroethane.
  • Typical yields: 70-80% with high chemo- and regioselectivity.

Halogenation of 2-Chloro-3-trifluoromethylaniline

An alternative route involves starting from 2-chloro-3-trifluoromethylaniline:

  • Chloromethylation : Introduction of chloromethyl groups via chlorination and sulfonation.
  • Methylation : Using methylating agents such as methyl iodide or methyl sulfate, often under basic conditions.
  • Hydrogenation : Catalytic hydrogenation over Pd/C to reduce intermediates to the target amine.

Research Data:

  • A patent discloses the synthesis of 2-methyl-3-trifluoromethyl aniline starting from 2-chloro-3-trifluoromethylaniline, involving chloromethylation, sulfonation, and hydrogenation steps.
  • Overall yield reported at approximately 80%, with high purity (>97%).

Reaction Scheme:

2-chloro-3-trifluoromethylaniline → chloromethylation → sulfonylation → methylation → hydrogenation → 2-methyl-3-trifluoromethyl aniline

Data Tables Summarizing Preparation Methods

Method Starting Material Key Reagents Main Steps Advantages Disadvantages Typical Yield References
Classical Halogenation Benzotrichlorides Halogens, ammonia Halogenation, amination Well-established Harsh conditions, low selectivity 40-60%
Multi-Component Photocatalysis Nitroarenes, trifluoropropene Nickel/photoredox catalysts C–H functionalization, amination High regioselectivity, functional group tolerance Requires specialized equipment 70-80%
Chloromethylation & Hydrogenation 2-chloro-3-trifluoromethylaniline Chlorinating agents, Pd/C Chloromethylation, sulfonation, methylation, hydrogenation High yield, scalable Multi-step, intermediate purification 80%

Research Findings and Insights

  • Innovative Catalytic Methods: The advent of metallaphotoredox catalysis has revolutionized the synthesis of trifluoromethylated anilines, allowing direct, modular construction with high regioselectivity.
  • Environmental and Economic Benefits: Modern methods emphasize milder conditions, fewer toxic reagents, and higher atom economy, making them more suitable for industrial scale-up.
  • Substrate Scope and Functional Group Tolerance: Recent studies demonstrate broad substrate scope, including para-, meta-, and ortho-substituted nitroarenes, with excellent functional group compatibility.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylpropyl)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

N-(2,2-dimethylpropyl)-3-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)-3-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The 2,2-dimethylpropyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

3-Chloro-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline ()

  • Molecular Formula : C₁₃H₁₅ClF₃N₃O₄
  • Key Features: Additional nitro (-NO₂) and chloro (-Cl) substituents at the 2,6- and 3-positions, respectively. N,N-dipropyl groups instead of a single neopentyl substituent.
  • Implications: Nitro groups enhance electron-withdrawing effects, increasing reactivity in electrophilic substitution reactions.

3-(Trifluoromethyl)aniline ()

  • Molecular Formula : C₇H₆F₃N
  • Key Features :
    • Parent compound lacking N-substituents.
  • Implications :
    • Higher volatility and lower molecular weight (161.12 g/mol) compared to the target compound.
    • Absence of bulky N-substituents increases accessibility for reactions (e.g., acylation, sulfonation) but reduces steric protection against oxidation .

Variations in N-Substituents

N-(2-Methoxyethyl)-4-nitro-N-propyl-3-(trifluoromethyl)aniline ()

  • Molecular Formula : C₁₃H₁₇F₃N₂O₃
  • Key Features :
    • Methoxyethyl and propyl groups on the nitrogen.
    • Nitro group at the 4-position.
  • Implications :
    • Methoxyethyl introduces polarity, improving aqueous solubility (LogP = 3.99) compared to the hydrophobic neopentyl group.
    • Nitro substitution may enhance biological activity but raises redox sensitivity .

N-[3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl]-N,N-dimethylamine ()

  • Molecular Formula : C₁₃H₁₈F₃N₂O
  • Key Features: Dimethylamino-propoxy chain linked to the aromatic ring.
  • Structural flexibility from the propoxy chain contrasts with the rigid neopentyl group .

Ring Modifications and Halogenation

(+/-)-3-(trans-2-(Trifluoromethyl)cyclopropyl)aniline ()

  • Molecular Formula : C₁₀H₁₀F₃N
  • Key Features :
    • Cyclopropane ring fused to the trifluoromethyl group.
  • Reduced steric bulk compared to the neopentyl group may lower metabolic stability .

4-Iodo-N-(2,3,3,3-tetrafluoro-2-phenoxypropyl)aniline ()

  • Molecular Formula: C₁₅H₁₂F₄INO
  • Key Features: Iodine substituent and tetrafluorophenoxypropyl chain.
  • Implications: Iodine’s polarizability and heavy-atom effect make this compound useful in radiopharmaceuticals or as a catalyst. Tetrafluoro and phenoxy groups enhance electronegativity and thermal stability .

Physicochemical and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound C₁₂H₁₆F₃N 231.26 Neopentyl, -CF₃ High lipophilicity, steric protection
3-Chloro-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline C₁₃H₁₅ClF₃N₃O₄ 369.72 -NO₂, -Cl, dipropyl Herbicidal activity, thermal stability
3-(Trifluoromethyl)aniline C₇H₆F₃N 161.12 None (parent compound) Synthetic intermediate, high reactivity
N-(2-Methoxyethyl)-4-nitro-N-propyl-3-(trifluoromethyl)aniline C₁₃H₁₇F₃N₂O₃ 306.28 -NO₂, methoxyethyl Polar, redox-sensitive
N-[3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl]-N,N-dimethylamine C₁₃H₁₈F₃N₂O 291.29 Dimethylamino-propoxy Flexible, bioactive

Key Research Findings

  • Steric Effects : The neopentyl group in the target compound likely reduces metabolic oxidation rates compared to smaller N-alkyl analogs (e.g., dipropyl or methoxyethyl) .
  • Electronic Effects : Trifluoromethyl groups enhance electron deficiency at the aromatic ring, directing electrophilic substitution to the 5-position in meta-substituted anilines .

Biological Activity

N-(2,2-dimethylpropyl)-3-(trifluoromethyl)aniline is an organic compound notable for its unique structural features, including a trifluoromethyl group and a bulky 2,2-dimethylpropyl substituent on the aniline ring. This compound belongs to a broader class of trifluoromethylated compounds that have gained attention in medicinal chemistry due to their diverse biological activities and potential applications in drug development.

Chemical Structure and Properties

The presence of the trifluoromethyl group (CF3-CF_3) significantly influences the electronic properties of this compound, enhancing its reactivity and stability. This modification often leads to improved pharmacokinetic properties, making it a candidate for various therapeutic applications. The bulky substituent can also affect the compound's interaction with biological targets by altering its steric profile.

Biological Activities

Research indicates that compounds containing trifluoromethyl groups exhibit a range of biological activities. Although direct studies on this compound are scarce, related compounds have demonstrated:

  • Antimicrobial Activity : Some trifluoromethylated anilines have shown effectiveness against bacterial and fungal strains.
  • Anticancer Properties : Trifluoromethyl groups are often present in compounds tested for anticancer activity, impacting cell proliferation and apoptosis pathways.
  • Enzyme Inhibition : Similar compounds have been evaluated as inhibitors for various enzymes, suggesting potential applications in treating diseases where these enzymes play a critical role.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-(Trifluoromethyl)anilineTrifluoromethyl group attached directly to anilineSimpler structure without bulky substituents
N,N-DimethylanilineTwo methyl groups on nitrogenLacks trifluoromethyl functionality
N-(2,4-dimethylphenyl)-3-(trifluoromethyl)anilineContains both methyl and trifluoromethyl groupsPotentially enhanced lipophilicity

Case Studies and Research Findings

  • Anticancer Activity : A study highlighted that derivatives of trifluoromethylated anilines exhibited significant antiproliferative effects against various cancer cell lines (HeLa, A549). Although specific data for this compound is not available, this suggests a promising avenue for further investigation into its anticancer potential .
  • Enzyme Interaction Studies : Research on related compounds has shown that trifluoromethyl groups can enhance binding affinity to certain enzymes. This property could be explored in future studies focusing on enzyme inhibition mechanisms relevant to metabolic diseases .
  • Pharmacokinetic Properties : The incorporation of trifluoromethyl groups has been linked to improved absorption and distribution characteristics in drug candidates. Studies indicate that these modifications can lead to favorable pharmacokinetic profiles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,2-dimethylpropyl)-3-(trifluoromethyl)aniline
Reactant of Route 2
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N-(2,2-dimethylpropyl)-3-(trifluoromethyl)aniline

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